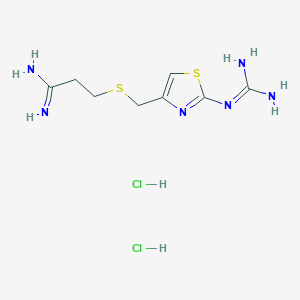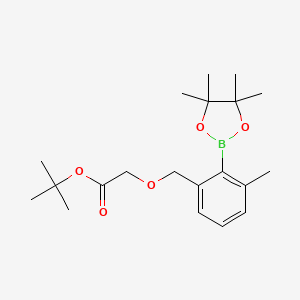
Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate is an organic compound with the molecular formula C11H12O4 It is a derivative of cyclopropane carboxylate, featuring a hydroxyphenoxy group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate typically involves the reaction of 4-hydroxyphenol with cyclopropanecarboxylic acid derivatives. One common method includes the esterification of cyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with 4-hydroxyphenol under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phenoxy derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenoxy group can form hydrogen bonds and participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate: Similar structure but with a phenyl group instead of a phenoxy group.
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate: Features a hydroxymethyl group instead of a hydroxyphenoxy group.
Uniqueness: Methyl 1-(4-hydroxyphenoxy)cyclopropanecarboxylate is unique due to the presence of the hydroxyphenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl 1-(4-hydroxyphenoxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H12O4/c1-14-10(13)11(6-7-11)15-9-4-2-8(12)3-5-9/h2-5,12H,6-7H2,1H3 |
Clave InChI |
GXTFYNKDSXKWJJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)OC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-(2-tert-Butyl-4-hydroxy-5-methylphenylsulfanyl)-6-cyclohexyl-4-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one](/img/structure/B8379604.png)

